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FLX475

Cat. No.: B1574610
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Description

Contextualizing FLX475 in Immune Checkpoint Antagonism Research

Regulatory T cells play a critical role in maintaining immune homeostasis and self-tolerance, but their accumulation in the TME can significantly dampen anti-tumor immune responses, thereby limiting the effectiveness of existing immunotherapies, including immune checkpoint inhibitors (CPIs) such as pembrolizumab (B1139204), ipilimumab, and nivolumab. nih.govwikipedia.orgsci-hub.senih.govguidetoimmunopharmacology.orgnih.govnih.gov this compound is positioned as an agent capable of reactivating naturally occurring anti-tumor immunity and synergizing with various immune-based therapies, including CPIs. nih.govcdutcm.edu.cnwikipedia.orgsci-hub.segoogle.comnih.govnih.govnih.govnih.govwikipedia.orgncpsb.org.cnunige.chlabsolu.calabsolu.caguidetopharmacology.org A crucial aspect of this compound's design is its non-depleting mechanism; it selectively blocks Treg migration into tumors without causing systemic depletion of Tregs in healthy tissues, which is a potential advantage over some antibody-based CCR4 targeting strategies. nih.govwikipedia.orgsci-hub.segoogle.comguidetoimmunopharmacology.org

Historical Perspective of this compound Discovery and Preclinical Development

This compound was developed by FLX Bio, Inc., which later became RAPT Therapeutics. nih.govsci-hub.segoogle.comunige.chguidetopharmacology.orgcsic.es It was selected as a clinical candidate for immuno-oncology in late 2017. sci-hub.se The discovery program aimed to identify a potent and selective CCR4 inhibitor capable of achieving sustained, around-the-clock receptor blockade with daily oral dosing, addressing challenges faced by earlier CCR4 programs in achieving sufficient receptor occupancy. nih.gov

Preclinical studies demonstrated that this compound potently inhibited C-C motif chemokine ligand 17 (CCL17)- and CCL22-induced CCR4-mediated chemotaxis. sci-hub.segoogle.comnih.govnih.govnih.govlabsolu.caguidetopharmacology.orgguidetopharmacology.orgnih.gov It effectively reduced Treg trafficking into mouse tumors, leading to reduced tumor growth as a single agent. sci-hub.segoogle.comnih.govnih.govguidetopharmacology.org Furthermore, this compound was shown to increase the intratumoral effector T cell (Teff) to regulatory T cell (Treg) ratio and enhance the anti-tumor effects of various checkpoint inhibitors, including anti-PD-L1 and anti-CTLA-4 antibodies, as well as immune agonists. cdutcm.edu.cnsci-hub.segoogle.comnih.govnih.govnih.govnih.govlabsolu.caguidetopharmacology.org The compound also demonstrated potential to enhance cell-based immunotherapies such as CAR-T and cancer vaccines. sci-hub.segoogle.comguidetopharmacology.org

Initial first-in-human studies in healthy volunteers confirmed this compound's favorable pharmacokinetic (PK) properties, tolerability, and its ability to achieve sustained high levels of CCR4 receptor occupancy. google.comnih.govguidetopharmacology.orgnih.gov These studies reported a half-life of approximately 72 hours, indicating suitability for daily oral dosing. nih.govcsic.es

Rationale for Targeting the C-C Chemokine Receptor Type 4 (CCR4) Pathway in Immunotherapy

The rationale for targeting the CCR4 pathway in immunotherapy stems from the critical role of regulatory T cells (Tregs) in fostering an immunosuppressive tumor microenvironment (TME). sci-hub.seguidetopharmacology.orgnih.govguidetoimmunopharmacology.orgnih.govnih.govlabsolu.caguidetopharmacology.orgfrontiersin.org CCR4 is the predominant chemokine receptor expressed on human Tregs, and its interaction with its cognate ligands, CCL17 (TARC) and CCL22 (MDC), is responsible for the recruitment and accumulation of these immunosuppressive cells within the TME. sci-hub.seguidetopharmacology.orgnih.govguidetoimmunopharmacology.orgnih.govnih.govguidetopharmacology.orgnih.govfrontiersin.org These ligands are often highly expressed by tumor cells, tumor-associated macrophages, and dendritic cells, particularly in "hot" tumors or those where their expression is upregulated following treatment with checkpoint inhibitors. sci-hub.senih.govnih.govnih.govguidetopharmacology.org

By blocking CCR4-mediated Treg migration, this compound aims to prevent the infiltration of these suppressive cells into the tumor, thereby reactivating and enhancing the anti-tumor immune response. nih.govwikipedia.orgsci-hub.segoogle.comguidetopharmacology.orgnih.govguidetoimmunopharmacology.orgnih.govlabsolu.ca This inhibition is intended to shift the balance within the TME towards a more pro-inflammatory, anti-tumor state, notably by increasing the ratio of CD8+ effector T cells to Tregs (CD8:Treg ratio), which is a biomarker associated with improved clinical outcomes. cdutcm.edu.cnnih.govnih.govnih.govlabsolu.caguidetopharmacology.org

Detailed Research Findings:

Preclinical and early clinical data have provided compelling evidence supporting the targeting of CCR4 with this compound:

Treg Trafficking and Tumor Growth: CCR4 blockade has been shown to effectively reduce Treg cell trafficking into mouse tumors. This reduction correlated with decreased growth of tumors expressing high levels of CCL17 and CCL22. nih.gov

Synergy with Checkpoint Inhibitors: this compound has demonstrated the ability to potentiate the anti-tumor effects of various checkpoint inhibitors. In preclinical models, CCR4 inhibition enhanced the efficacy of anti-CTLA-4 and anti-CD137 antibodies, particularly in tumors where CCR4 ligands were upregulated following CPI treatment. cdutcm.edu.cnsci-hub.segoogle.comnih.govnih.govnih.govnih.govwikipedia.orgncpsb.org.cnunige.chlabsolu.calabsolu.caguidetopharmacology.org

Clinical Activity as Monotherapy: In early clinical trials, this compound monotherapy has shown preliminary evidence of anti-tumor activity in multiple cancer indications. Notably, in Epstein-Barr Virus-positive (EBV+) lymphoma, objective responses, including durable complete metabolic responses, have been observed. cdutcm.edu.cnnih.govunige.ch

Combination Efficacy in Advanced Cancers: The combination of this compound with pembrolizumab has shown encouraging efficacy in various advanced cancers. In a Phase 2 study in checkpoint inhibitor-naïve non-small cell lung cancer (NSCLC) patients, the combination demonstrated a confirmed objective response rate (ORR) of 26% across all evaluable patients (n=35). In the subgroup of patients with PD-L1 expression (tumor proportion score ≥1%, n=20), the ORR was 35%, with 31% in PD-L1 low (TPS 1-49%) and 50% in PD-L1 high (TPS ≥50%) subsets. The median progression-free survival (PFS) in the PD-L1 positive subgroup was 6.3 months. wikipedia.orgncpsb.org.cnlabsolu.ca These results compare favorably to historical data for pembrolizumab monotherapy in similar patient populations (historical ORR of 18% and median PFS of 4.0 months). wikipedia.orgunige.ch

In advanced or metastatic gastric cancer, a Phase 2 study investigating this compound in combination with pembrolizumab reported a confirmed ORR of 60.0% in EBV-positive gastric cancer patients (Cohort 2, n=10). nih.govlabsolu.ca

Biomarker Data: Biomarker analyses from clinical trials support this compound's proposed mechanism of action. Treatment with this compound, both as monotherapy and in combination with pembrolizumab, led to an increase in the CD8:Treg ratio in the TME. cdutcm.edu.cnnih.gov Transcriptomic profiles from tumor biopsies of this compound monotherapy-treated patients exhibited significant changes in immune pathways, resembling profiles from patients with favorable clinical outcomes to anti-PD-(L)1 treatment. cdutcm.edu.cn

Table 1: Key Clinical Efficacy Data for this compound in Combination with Pembrolizumab

Cancer Type (Cohort)Patient PopulationConfirmed ORR (%)Median PFS (months)Reference
NSCLC (Phase 2)CPI-naïve, all evaluable (n=35)26%Not specified for all labsolu.ca
NSCLC (Phase 2)CPI-naïve, PD-L1+ (TPS ≥1%, n=20)35%6.3 wikipedia.orglabsolu.ca
NSCLC (Phase 2)CPI-naïve, PD-L1 low (TPS 1-49%, n=16)31%Not specified for subset labsolu.ca
NSCLC (Phase 2)CPI-naïve, PD-L1 high (TPS ≥50%, n=4)50%Not specified for subset labsolu.ca
Gastric Cancer (Phase 2)EBV-positive (Cohort 2, n=10)60%Not specified labsolu.ca

Table 2: Historical Efficacy Data for Pembrolizumab Monotherapy in NSCLC (for comparison)

Patient Population (Historical)Confirmed ORR (%)Median PFS (months)Reference
CPI-naïve and previously-treated NSCLC18%4.0 wikipedia.orgunige.ch
PD-L1 low NSCLC10%Not specified wikipedia.org
PD-L1 high NSCLC30%Not specified wikipedia.org

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FLX475;  FLX-475;  FLX 475; 

Origin of Product

United States

Molecular and Cellular Pharmacology of Flx475

Identification of CCR4 as the Primary Molecular Target of FLX475

This compound has been identified as a potent and selective antagonist of CCR4, a G-protein coupled receptor. researchgate.netascopubs.org CCR4 is a key chemokine receptor expressed on various immune cells, most notably on regulatory T cells (Tregs), which are critical mediators of immune suppression. cancer.govnih.gov The high expression of CCR4 on Tregs makes it an attractive therapeutic target for cancer immunotherapy. cancer.gov The ligands for CCR4, C-C motif chemokine ligand 17 (CCL17) and C-C motif chemokine ligand 22 (CCL22), are often secreted by tumor cells and other cells within the TME. digitellinc.com This chemokine gradient actively recruits CCR4-expressing Tregs into the tumor, creating an immunosuppressive environment that hinders the body's natural anti-tumor immune response. digitellinc.com this compound was specifically designed to interfere with this interaction. rapt.com

Ligand Binding and Receptor Antagonism Mechanisms of this compound at CCR4

This compound functions by directly binding to CCR4 and inhibiting the downstream signaling typically initiated by its natural ligands, CCL17 and CCL22. researchgate.net As a small molecule antagonist, it is designed to occupy the receptor in a manner that prevents the binding of these chemokines, thereby blocking the signaling cascade that leads to cell migration. rapt.com Preclinical studies have demonstrated that this compound can achieve high levels of CCR4 receptor occupancy. digitellinc.com

A primary function of the CCR4/CCL17/CCL22 axis is to direct the migration of CCR4-expressing cells, a process known as chemotaxis. nih.gov this compound has been shown to be a potent and selective inhibitor of this process. researchgate.net By blocking the binding of CCL17 and CCL22 to CCR4, this compound effectively neutralizes the chemotactic signals that draw Tregs to the tumor. researchgate.net This inhibition is a key aspect of its mechanism of action, aiming to reduce the density of immunosuppressive Tregs within the TME. digitellinc.com

Selective Modulation of Regulatory T Cell (Treg) Migration by this compound

The selective action of this compound on Treg migration is a defining feature of its pharmacological profile. rapt.com Unlike broader immunosuppressive strategies, this compound is designed to specifically target the recruitment of Tregs to the tumor site without causing systemic depletion of this crucial T cell subset. rapt.com

The accumulation of Tregs within the TME is a significant mechanism of immune evasion by tumors. digitellinc.com By inhibiting CCR4-mediated chemotaxis, this compound directly addresses this issue by reducing the infiltration of Tregs into the tumor. researchgate.net This leads to a shift in the balance of immune cells within the TME, favoring a more robust anti-tumor response. onclive.com Clinical biomarker data has shown that treatment with this compound can lead to an increase in the ratio of CD8+ effector T cells to FOXP3+ Tregs in the TME. ascopubs.orgonclive.com

Some cancer immunotherapies, such as certain anti-CCR4 antibodies, function by depleting CCR4-expressing cells, which includes Tregs. aacrjournals.org While this can be effective, it can also lead to systemic immunosuppression and potential autoimmune-related side effects due to the widespread removal of Tregs. aacrjournals.org In contrast, this compound is designed to be a non-depleting antagonist. immuno-oncologynews.com It blocks the migration of Tregs into the tumor without eliminating them from the periphery, thus preserving their essential role in maintaining immune homeostasis in healthy tissues. rapt.comimmuno-oncologynews.com

Molecular Interactions and Downstream Signaling Pathways Affected by CCR4 Antagonism via this compound

As a G-protein coupled receptor (GPCR), CCR4 activation by its ligands, CCL17 and CCL22, initiates a cascade of intracellular signaling events that ultimately lead to cellular responses such as chemotaxis. nih.gov this compound, by acting as an antagonist, inhibits these downstream pathways. The binding of CCL17 or CCL22 to CCR4 typically leads to the activation of heterotrimeric G-proteins, particularly of the Gi family. nih.govaacrjournals.org This activation results in the dissociation of the Gα and Gβγ subunits, which then go on to modulate the activity of various effector enzymes and ion channels. aacrjournals.org

One of the immediate consequences of CCR4 activation is an increase in intracellular calcium concentration ([Ca2+]i). nih.gov This is a common feature of chemokine receptor signaling and is crucial for cell migration. nih.gov this compound, by preventing ligand binding, is expected to block this ligand-induced calcium flux.

Furthermore, CCR4 signaling is known to involve the β-arrestin pathway. nih.govnih.govatsjournals.org Upon ligand binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor, leading to the recruitment of β-arrestins. acs.org β-arrestins can mediate receptor desensitization and internalization, but they can also act as signaling scaffolds, initiating G-protein-independent signaling cascades. nih.govnih.govatsjournals.org Studies have shown that CCR4-mediated chemotaxis can be dependent on β-arrestin-2, which can activate pathways involving p38 MAPK and Rho-associated protein kinase (ROCK). nih.govnih.govatsjournals.org By blocking the initial ligand-receptor interaction, this compound would prevent the conformational changes necessary for both G-protein and β-arrestin-mediated signaling.

While direct studies on the effect of this compound on every component of these pathways are not extensively published, its role as a potent CCR4 antagonist strongly implies the inhibition of these key signaling events that drive Treg migration. Transcriptomic analyses from tumor biopsies of patients treated with this compound have shown significant changes in immune pathways, leading to a tumor microenvironment phenotype associated with a favorable response to immunotherapy. ascopubs.orgrapt.com

Preclinical Research Paradigms and Mechanistic Findings for Flx475

In Vitro Models for Assessing FLX475 Activity

Preclinical investigations utilizing in vitro models have been crucial in elucidating the direct cellular effects and mechanistic underpinnings of this compound. These studies primarily focus on its ability to inhibit CCR4-mediated chemotaxis and its broader impact on immune cell function and proliferation in controlled laboratory settings.

Cell-Based Assays for CCR4-Mediated Chemotaxis Inhibition

This compound has demonstrated potent and selective inhibition of CCR4-mediated chemotaxis in cell-based assays. Regulatory T-cells (Tregs) express high levels of CCR4 and migrate towards its ligands, C-C motif chemokine ligand 17 (CCL17) and CCL22, which are often produced by tumor cells, tumor-associated macrophages, and dendritic cells within the TME researchgate.netresearchgate.netrapt.combmj.com.

In vitro studies have shown that this compound (or a similar CCR4 antagonist, CCR4-351) effectively blocks the migration of both human and mouse Tregs induced by CCL17 and CCL22. The potency of this inhibition was observed to be in the low double-digit nanomolar range, with IC50 values around 30–40 nM for blocking human and mouse Treg migration researchgate.netrapt.combmj.com. This inhibition is specific to CCR4, with no observed activity against other surface chemokine receptors on human Tregs bmj.com.

The following table summarizes key findings from in vitro chemotaxis inhibition assays:

Assay TypeTarget Cell TypeLigands InvolvedObserved EffectPotency (IC50)Source
CCR4-mediated chemotaxis assayPrimary human TregsCCL17, CCL22Potent inhibition of migration.~30-40 nM researchgate.netbmj.com
CCR4-mediated chemotaxis assayPrimary mouse TregsCCL17, CCL22Potent inhibition of migration.~30-40 nM bmj.com
Receptor Occupancy (PD) assay (peripheral blood)Circulating human TregsN/ADoses of approximately 75 mg and above were sufficient to maintain target drug exposure above the IC90 for human in vitro Treg migration, demonstrating a tight pharmacokinetic/pharmacodynamic relationship.N/A rapt.com

Investigations of this compound Effects on Immune Cell Function and Proliferation in Controlled Environments

Beyond chemotaxis inhibition, this compound's effects on other immune cell functions and proliferation in controlled environments have been explored. The compound is designed to selectively block the recruitment of Tregs to the tumor site without depleting beneficial cells that mediate anti-tumor immune responses or affecting Tregs in healthy tissues like blood, spleen, or skin rapt.comrapt.comfirstwordpharma.com.

Preclinical studies indicate that by relieving immune suppression, this compound promotes effector T cell activation and can recover the function of effector T cells rapt.com. This suggests that this compound can stimulate an immune response by limiting Treg and myeloid-derived suppressor cell (MDSC) functions, while also promoting effector T cell proliferation and function rapt.com. For instance, in cell-based assays, GCN2 inhibitors (another class of compounds developed by the same company) were shown to increase CD8 T cell proliferation and function under nutrient-limited conditions, highlighting a broader strategy to relieve immune suppression rapt.comrapt.comannualreports.com. While these specific findings relate to GCN2 inhibitors, the overarching goal of this compound as a CCR4 antagonist is to achieve a similar outcome by modulating the TME to be more conducive to anti-tumor immunity researchgate.netrapt.com.

In Vivo Preclinical Efficacy Models and Immunomodulatory Insights of this compound

Utilization of Mouse Tumor Models for Evaluating Immunomodulatory Effects

Various mouse tumor models have been utilized to assess the immunomodulatory effects of this compound. These include syngeneic mouse tumor models, which involve transplanting mouse tumor cell lines into immunocompetent animals bmj.commdpi.com. Specific models such as Pan02 (pancreatic cancer) and CT26 (colorectal cancer) mouse tumors have been employed, which vary in their baseline expression levels of CCR4 ligands (CCL17 and CCL22) bmj.comuniversiteitleiden.nl. Additionally, breast cancer mouse models have also been used mdpi.com.

In these preclinical studies, this compound has demonstrated the ability to inhibit tumor growth and, in some cases, increase tumor regression as a single agent rapt.comfirstwordpharma.com. Furthermore, this compound has been shown to enhance the anti-tumor effects of various checkpoint inhibitors, including anti-PD-L1 and anti-CTLA4 antibodies, as well as immune agonists like anti-4-1BB antibodies researchgate.netrapt.comrapt.comfirstwordpharma.comresearchgate.net. This suggests a synergistic potential for this compound in combination with existing immunotherapies researchgate.netasco.org.

Assessment of Intratumoral Effector T Cell (Teff) to Regulatory T Cell (Treg) Ratio Modulation by this compound

A key immunomodulatory insight from preclinical studies is this compound's ability to modulate the intratumoral Teff to Treg ratio. Regulatory T-cells (Tregs) suppress anti-tumor immunity by migrating into tumors, and this compound, as a selective CCR4 antagonist, inhibits this recruitment ascopubs.orgresearchgate.netresearchgate.netresearchgate.net.

Preclinical studies consistently demonstrate that this compound increases the intratumoral Teff/Treg ratio ascopubs.orgresearchgate.netresearchgate.netrapt.comresearchgate.netrapt.com. This is a crucial finding, as a higher Teff/Treg ratio within the tumor microenvironment is generally associated with a more effective anti-tumor immune response and improved prognosis ascopubs.orgresearchgate.netresearchgate.netmdpi.comimmuno-oncologynews.com. Immunohistochemistry (IHC) analysis of tumor biopsies from this compound monotherapy-treated patients revealed a trend towards an increased CD8:FOXP3 ratio in the TME, which is consistent with an increase in effector T cells relative to regulatory T cells researchgate.net.

The following table summarizes the observed modulation of the Teff/Treg ratio:

Model/ContextObserved Effect on Teff/Treg RatioSource
Preclinical studies (general)Increased intratumoral Teff/Treg ratio ascopubs.orgresearchgate.netresearchgate.netrapt.comresearchgate.netrapt.com
This compound monotherapy (tumor biopsies)Trend towards increased CD8:FOXP3 ratio in TME researchgate.net
Preliminary clinical data (Phase 1/2 trial)Increased ratio of killing T-cells to Tregs immuno-oncologynews.com
This compound monotherapy (tumor tissues)Decrease in Treg cell populations and increased distance between CD8+ effector T cells and Tregs in TME rapt.com

Analysis of Tumor Microenvironment Changes Induced by this compound Monotherapy in Preclinical Settings

This compound monotherapy has been shown to induce significant and beneficial changes within the tumor microenvironment (TME) in preclinical settings. These changes are consistent with its proposed mechanism of action and contribute to a more permissive environment for anti-tumor immunity firstwordpharma.comresearchgate.netrapt.combioworld.com.

Key changes observed include:

Decreased Treg Infiltration: this compound reduces the frequency of Tregs within the tumor, directly addressing their immunosuppressive role researchgate.netbmj.comresearchgate.netrapt.com.

Alteration of Transcriptomic Profiles: Global gene expression analyses of tumor biopsies from this compound monotherapy-treated patients exhibited significant changes in immune pathways that are likely to benefit the anti-tumor response researchgate.netrapt.com. These transcriptomic profiles were observed to resemble those from patients with favorable clinical outcomes to anti-PD(L)-1 treatment researchgate.netrapt.com.

Spatial Redistribution of Immune Cells: this compound monotherapy resulted in an increase in the distance between CD8+ effector T cells and Tregs in the TME, suggesting a spatial re-organization that may reduce Treg-mediated suppression of Teff cells rapt.com.

Impact on CCR4 Ligands: In tumor models with low baseline levels of CCR4 ligands, treatment with immune checkpoint inhibitors was observed to increase CCL17 and CCL22 levels. In such scenarios, CCR4 blockade by this compound reduced Treg frequency and potentiated the anti-tumor effects of checkpoint inhibitors bmj.com.

These findings collectively demonstrate that this compound monotherapy actively modifies the TME towards a phenotype associated with a more robust anti-tumor immune response, supporting its potential as an immunotherapeutic agent researchgate.net.

Pharmacokinetic and Pharmacodynamic Characterization in Translational Research of Flx475

Pharmacokinetic Profiles of FLX475 in Preclinical Species and Healthy Volunteer Models

In healthy volunteer models, this compound has shown excellent pharmacokinetic properties in first-in-human, randomized, double-blind, placebo-controlled trials. rapt.comfirstwordpharma.combiospace.comfirstwordpharma.com Key observations from these studies include:

Dose-dependent increases in exposure: As the administered dose of this compound increased, a corresponding increase in systemic exposure was observed. rapt.com

Low peak-to-trough ratios: This characteristic suggests sustained drug levels over the dosing interval, which is beneficial for once-daily administration. rapt.com

Extended half-life: this compound demonstrated a half-life of approximately 72 hours, supporting a once-daily oral dosing regimen. rapt.comfirstwordpharma.com

Accumulation with repeat dosing: Daily administration of this compound, without a loading dose, resulted in approximately 4-5 times accumulation of the compound over a 14-day period. rapt.com

Table 1: Summary of this compound Pharmacokinetic Characteristics in Healthy Volunteers

CharacteristicObservationSource
ExposureDose-dependent increases rapt.com
Peak-to-trough ratioLow rapt.com
Half-lifeApproximately 72 hours rapt.com
Accumulation (14 days)Approximately 4-5 times with daily dosing rapt.com

Pharmacodynamic Biomarkers and Receptor Occupancy Studies of this compound

Pharmacodynamic studies are essential for confirming target engagement and evaluating the biological effects of this compound. A robust pharmacodynamic assay measuring receptor occupancy (RO) on circulating peripheral blood Treg has been developed and utilized. rapt.comascopubs.org This assay demonstrated a tight pharmacokinetic/pharmacodynamic relationship, indicating that specific doses of this compound are sufficient to achieve the desired target engagement. rapt.comascopubs.org For instance, doses of approximately 75 mg once daily (QD) and above were found to be sufficient to maintain target drug exposure above the IC90 for human in vitro Treg migration. rapt.com In healthy volunteers, a 75 mg daily dose of this compound exceeded the targeted receptor occupancy in all six subjects evaluated. sec.gov

Beyond receptor occupancy, other pharmacodynamic biomarkers have been utilized to assess this compound's effects:

CD8:Treg ratio: An increase in the CD8 (effector T cells) to Treg ratio in tumor biopsies has been observed following this compound treatment, which is consistent with its mechanism of action. rapt.comannualreports.comcancernetwork.com

Tumor Microenvironment (TME) changes: Analysis of transcriptomic profiles from tumor biopsies has revealed significant changes in immune signatures within the TME that are correlated with an enhanced response to checkpoint inhibitor therapy. rapt.comrapt.comrapt.com

Circulating chemokine levels: Peripheral blood analysis for chemokines like CCL17 and CCL22, which are ligands for CCR4, can also serve as exploratory biomarkers. annualreports.com

Circulating Treg proportion: this compound monotherapy has been shown to result in a small but significant increase in the proportion of circulating Treg, which aligns with the hypothesis that the drug blocks their migration into the TME, leading to their accumulation in the periphery. rapt.comrapt.comrapt.com

Assessing target engagement is critical for understanding the drug's interaction with its intended target. For this compound, methodologies primarily focus on evaluating its binding to CCR4 on circulating immune cells, particularly Treg.

Flow Cytometry: This is a widely used method for receptor occupancy (RO) assays. It allows for the quantification of free and total receptors on cell surfaces, such as CCR4 on Treg, in whole blood samples. rapt.comascopubs.orgprecisionformedicine.comnih.gov The technique often requires fresh whole blood samples to ensure accurate determination of occupancy, as cell isolation or cryopreservation can affect drug-receptor engagement. precisionformedicine.com Multiplexed flow cytometry assays can simultaneously measure multiple pharmacodynamic biomarkers, which is advantageous when sample volumes are limited. nih.gov

Immunohistochemistry (IHC): While not directly measuring target engagement on circulating cells, IHC is used on tumor biopsies to assess the impact of this compound on immune cell populations within the TME. This includes quantifying CD8 and FOXP3 positive cells to determine the CD8:Treg ratio, providing insights into the drug's effect on the suppressive immune cell landscape. rapt.comannualreports.com

RNA Sequencing (RNAseq): This advanced molecular technique is applied to tumor biopsies (both pre- and post-treatment) to analyze global gene expression changes. RNAseq data, combined with immune deconvolution and machine learning approaches, can identify shifts in immune cell populations and pathways within the TME, thereby confirming the drug's biological activity and mechanism of action. rapt.com

The translational research on this compound has established a clear correlation between its target engagement and subsequent immunomodulatory effects.

Inhibition of Treg Migration and Immune Rebalancing: Preclinical studies have consistently demonstrated that this compound potently inhibits the migration of Treg into tumors. rapt.comacs.orgascopubs.orgresearchgate.net This inhibition leads to a beneficial increase in the intratumoral effector T cell (Teff)/Treg ratio, which is crucial for overcoming immune suppression within the TME. rapt.comascopubs.organnualreports.comcancernetwork.com The selective nature of this compound ensures that it blocks Treg recruitment to the tumor site without depleting beneficial immune cells or Treg in healthy tissues, which is a key immunomodulatory advantage. rapt.comacs.orgfirstwordpharma.comfirstwordpharma.comfirstwordpharma.comimmuno-oncologynews.com

Tumor Microenvironment Remodeling: Treatment with this compound, particularly in combination with other therapies like pembrolizumab (B1139204), results in favorable changes within the TME. rapt.comrapt.comrapt.com These changes include a decrease in Treg cell populations and an increased spatial separation between CD8+ effector T cells and Treg within the TME. rapt.comrapt.com Transcriptomic analyses of tumors post-FLX475 treatment have shown significant alterations in immune pathways that are known to correlate with an enhanced anti-tumor immune response and improved outcomes with checkpoint inhibitor therapy. rapt.comrapt.com

Systemic Immune Cell Dynamics: The observation of a small but significant increase in circulating Treg after this compound monotherapy is consistent with the drug's mechanism of blocking Treg entry into tumors, leading to their accumulation in the periphery. rapt.comrapt.comrapt.com This dynamic illustrates the systemic immunomodulatory effect resulting from localized inhibition of Treg trafficking.

Table 2: Correlation of this compound Target Engagement with Immunomodulatory Effects

Target Engagement/BiomarkerImmunomodulatory EffectSource
CCR4 Receptor OccupancyPotent inhibition of Treg migration into tumors. rapt.comacs.orgascopubs.orgresearchgate.net rapt.comacs.orgascopubs.orgresearchgate.net
Increased CD8:Treg RatioEnhanced anti-tumor immune response by shifting the balance in favor of effector T cells within the TME. rapt.comascopubs.organnualreports.comcancernetwork.com rapt.comascopubs.organnualreports.comcancernetwork.com
TME Transcriptomic ChangesRemodeling of the TME to a more permissive state for anti-tumor immunity, resembling profiles associated with favorable responses to anti-PD(L)1 therapy. rapt.comrapt.comrapt.com rapt.comrapt.comrapt.com
Increased Circulating TregAccumulation of Treg in peripheral blood due to blocked migration into the TME, confirming the drug's selective mechanism of action. rapt.comrapt.comrapt.com rapt.comrapt.comrapt.com
Preclinical EfficacyDemonstrated anti-tumor efficacy as a single agent and in combination with checkpoint inhibitors, validating the immunomodulatory approach in vivo. rapt.comascopubs.orgfirstwordpharma.comfirstwordpharma.com rapt.comascopubs.orgfirstwordpharma.comfirstwordpharma.com

Translational Research Approaches for Evaluating this compound's Biological Activity and Mechanism of Action

Translational research for this compound has employed a strategic approach to evaluate its biological activity and mechanism of action, bridging findings from preclinical models to clinical settings.

Preclinical-to-Clinical Bridging Studies: Initial Phase 1 studies in healthy volunteers were designed to rapidly obtain pharmacokinetic, pharmacodynamic, and preliminary safety data. ascopubs.orgfirstwordpharma.com These data were crucial for informing and streamlining the design of subsequent Phase 1/2 clinical trials in cancer patients, aiming for a more focused and efficient path to clinical proof of concept. ascopubs.orgfirstwordpharma.com

Biomarker-Driven Patient Selection: A key translational approach involves identifying and characterizing "charged" tumors, which are defined by high levels of CCR4 ligands, Treg, and CD8 T cells. rapt.comfirstwordpharma.comimmuno-oncologynews.com This stratification is based on the hypothesis that such tumors are more likely to respond to CCR4 antagonism, as they represent an immune-suppressed environment where blocking Treg recruitment would be highly beneficial. rapt.comfirstwordpharma.comimmuno-oncologynews.com

Multi-Modal Biomarker Analysis in Clinical Trials: Comprehensive biomarker analyses are integrated into clinical trials to assess this compound's impact. This includes:

Flow cytometry for monitoring receptor occupancy on circulating immune cells, particularly Treg, and for assessing changes in peripheral immune cell populations. rapt.comascopubs.orgprecisionformedicine.comnih.gov

Immunohistochemistry (IHC) on tumor biopsies to quantify changes in the intratumoral CD8:Treg ratio and other immune cell infiltrates. rapt.comannualreports.com

RNA sequencing (RNAseq) of tumor biopsies to analyze gene expression profiles and identify shifts in immune pathways and signatures within the TME. rapt.com Advanced computational methods like immune deconvolution and machine learning are applied to these datasets to gain deeper insights into the drug's effects. rapt.com

Analysis of chemokine levels (e.g., CCL17, CCL22) in peripheral blood and tumor tissue to understand ligand dynamics. annualreports.com

Correlation with Clinical Outcomes: The ultimate goal of these translational efforts is to correlate the observed biomarker changes and mechanistic insights with clinical outcomes, such as objective response rates and disease control. rapt.comannualreports.comcancernetwork.comrapt.comimmuno-oncologynews.combiospace.com This helps to confirm the biological activity and validate the proposed mechanism of action in patients.

Combination Therapy Rationale: Translational studies have also explored this compound's potential to synergize with other immunotherapies, such as checkpoint inhibitors. Preclinical data suggested enhanced anti-tumor effects when combined with anti-PD-L1 and anti-CTLA4 antibodies. firstwordpharma.comfirstwordpharma.com Clinical trials are evaluating this compound as both monotherapy and in combination with agents like pembrolizumab, aiming to restore naturally occurring anti-tumor immunity and deepen or broaden clinical responses across a wide spectrum of tumor types. rapt.comrapt.comascopubs.orgfirstwordpharma.comrapt.comcancernetwork.comrapt.comfirstwordpharma.comimmuno-oncologynews.combiospace.com

Structure Activity Relationship Sar and Medicinal Chemistry Principles for Ccr4 Antagonists Including Flx457

General Principles of Small Molecule Antagonist Design for Chemokine Receptors

Chemokine receptors, such as CCR4, belong to the superfamily of G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery due to their involvement in various physiological and pathological processes, including immune responses. researchgate.netdrughunter.com The design of small molecule antagonists for these receptors typically aims to disrupt the binding of endogenous chemokine ligands, thereby preventing downstream signaling and cellular migration. nih.govmedchemexpress.comsec.govashpublications.orgmedchemexpress.com

Antagonists of chemokine receptors can generally be categorized into two classes based on their binding modes:

Class I Allosteric Antagonists : These compounds are believed to bind to an extracellular portion of the receptor. Their structural features often include a lipophilic arene and a side chain containing a basic amine, both typically linked to a heteroaromatic core in a 1,3-substitution pattern. researchgate.net

Class II Allosteric Antagonists : These bind to an intracellular pocket of the receptor. They commonly feature sulfonamides flanked by a heteroaromatic ring and a more lipophilic arene. researchgate.net

A critical aspect of designing small molecule antagonists for chemokine receptors is achieving high selectivity. Non-selective inhibition could lead to undesirable off-target effects or interfere with beneficial immune cell functions. For CCR4 antagonists, a key design goal is to selectively block the recruitment of immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment (TME) without depleting these cells from healthy tissues, which could potentially lead to autoimmune complications. medchemexpress.comresearchgate.netimmuno-oncologynews.com Medicinal chemistry efforts often employ tools like pharmacophore modeling to identify novel chemical templates that can selectively inhibit the target receptor. drughunter.com

Synthetic Methodologies for CCR4 Antagonist Scaffolds relevant to FLX475

This compound is a chiral compound, and its synthesis involves several stereoselective steps to ensure the desired biological activity. nih.govguidetopharmacology.org The core chemical scaffold of this compound incorporates a pyrazolo[3,4-b]pyrazine moiety linked to an azetidine-piperidine system. nih.govguidetopharmacology.org

While specific detailed synthetic routes for this compound beyond the patent information are proprietary, the broader landscape of CCR4 antagonist development has explored various chemical scaffolds, including pyrimidine (B1678525) analogs, pyrazine (B50134) arylsulfonamides, and indazole arylsulfonamides. researchgate.net The development of this compound represents a distinct chemical class with its unique azetidine-containing scaffold. drughunter.com

Structure-Activity Relationships Governing this compound Potency and Selectivity for CCR4

This compound is characterized as a potent and selective CCR4 antagonist. medchemexpress.comsec.govashpublications.orgmedchemexpress.comrapt.com Its mechanism of action involves blocking the interaction between CCR4 and its cognate ligands, C-C motif chemokine ligand 17 (CCL17) and C-C motif chemokine ligand 22 (CCL22). nih.govmedchemexpress.comsec.govashpublications.orgmedchemexpress.com This inhibition prevents the migration of immunosuppressive Tregs into the tumor microenvironment, thereby promoting an effective anti-tumor immune response. nih.govmedchemexpress.comsec.govashpublications.orgmedchemexpress.com

While specific numerical IC50 or Ki values for this compound are not widely disclosed in publicly available snippets, its potency can be inferred from related compounds and preclinical data. For instance, CCR4-351, described as a close structural analog of this compound (Tivumecirnon), has demonstrated potent chemotaxis inhibitory activity with IC50 values ranging from 7-60 nM in in vitro assays. ashpublications.orgpatsnap.com This suggests that this compound itself operates within a similar nanomolar potency range. Furthermore, clinical studies indicate that doses of approximately 75 mg once daily (PO QD) and above are sufficient to maintain target drug exposure above the IC90 for human in vitro Treg migration, underscoring its high potency in a physiological context. rapt.com

The selectivity of this compound is a crucial aspect of its SAR. It is designed to selectively block Treg recruitment into tumors without causing depletion of Tregs in healthy tissues, such as blood, spleen, or skin. medchemexpress.comimmuno-oncologynews.com This selective action is a key advantage over antibody-based CCR4 therapies that may lead to systemic Treg depletion. medchemexpress.comresearchgate.net The analog CCR4-351 has also shown high selectivity, inhibiting migration only towards CCL17 and CCL22 and not affecting migration towards other chemokine ligands or receptors. bmj.com The chirality of this compound is also a critical determinant of its activity, with specific stereoisomers being essential for optimal potency. nih.gov

Optimization Strategies for CCR4 Antagonists leading to this compound

The development of this compound involved a comprehensive lead optimization process driven by iterative medicinal chemistry and SAR-based approaches. dcchemicals.com The primary objective was to identify a compound with not only high potency and selectivity for CCR4 but also desirable physicochemical and pharmacokinetic (PK) properties suitable for oral administration. drughunter.comrapt.comdcchemicals.com

Key optimization strategies likely included:

Scaffold Exploration and Modification : While this compound features a distinct pyrazolo[3,4-b]pyrazine and piperidinyl-azetidine scaffold, the initial discovery phase might have involved screening diverse chemical libraries or using pharmacophore modeling to identify novel starting points. drughunter.com Subsequent modifications to this core scaffold and its substituents would have been systematically explored to enhance binding affinity and functional activity.

Chirality Control : Given the importance of chirality in this compound's synthesis, significant efforts would have been dedicated to developing stereoselective synthetic routes to produce the active enantiomer with high purity. nih.gov This ensures consistent biological activity and avoids potential issues with less active or inactive stereoisomers.

Pharmacokinetic Optimization : Oral bioavailability was a crucial goal for this compound. drughunter.comrapt.com Optimization efforts would have focused on improving absorption, distribution, metabolism, and excretion (ADME) properties. The achievement of a long human half-life of approximately 72 hours for this compound is a testament to successful PK optimization, allowing for once-daily dosing. drughunter.comrapt.com

Selectivity Enhancement : To ensure that this compound selectively targets CCR4 on tumor-infiltrating Tregs without affecting Tregs in healthy tissues or other beneficial immune cells, extensive selectivity profiling against a broad panel of chemokine receptors and other GPCRs would have been performed. medchemexpress.comresearchgate.netimmuno-oncologynews.combmj.com Any observed off-target activities would necessitate further structural modifications to improve specificity.

Addressing Challenges : The optimization process would have involved addressing common drug development challenges such as solubility, metabolic stability, and potential off-target liabilities. For instance, while generally well-tolerated, initial Phase 1 data for this compound monotherapy did observe some dose-limiting toxicities related to asymptomatic QTc prolongation, which would have informed the selection of the recommended Phase 2 dose. immuno-oncologynews.com This highlights the iterative nature of drug development, where safety and efficacy data continuously guide optimization.

The rapid progression of the CCR4 program from concept to first-in-human testing in two and a half years underscores the efficiency of the integrated biology, chemistry, and pharmacokinetic disciplines employed in its discovery and optimization. drughunter.com

Mechanistic Contributions of Flx475 to Tumor Immunosuppression Reversal

Role of CCR4 Ligands (CCL17, CCL22) in Tumor Immunosuppression Mechanisms

The chemokine ligands CCL17 (also known as TARC) and CCL22 (also known as MDC) are the primary ligands for the CCR4 receptor. nih.gov In the context of cancer, these chemokines are pivotal in establishing an immunosuppressive TME. acs.orgnih.gov They are produced by various cells within the tumor, including cancer cells, tumor-associated macrophages (TAMs), and dendritic cells. mdpi.comrapt.com

The primary role of CCL17 and CCL22 in tumor immunosuppression is the recruitment of CCR4-expressing Tregs. nih.govnih.gov Tregs are a subset of CD4+ T cells that play a crucial role in maintaining immune tolerance and preventing autoimmunity. However, within the TME, their accumulation suppresses the activity of effector T cells, such as CD8+ cytotoxic T lymphocytes, which are essential for killing cancer cells. nih.gov This suppression of the anti-tumor immune response allows the tumor to evade immune destruction and continue to grow. acs.orgnih.gov High expression of CCL17 and CCL22 in the TME has been associated with increased Treg infiltration and a poor prognosis in various cancer types. nih.govnih.gov

Cell TypeProduced ChemokinesRole in TME
Tumor Cells CCL17, CCL22Attract CCR4+ Tregs, promoting immune evasion. acs.orgmdpi.com
Tumor-Associated Macrophages (TAMs) CCL22Major source of Treg-attracting chemokines. nih.gov
Dendritic Cells (DCs) CCL17, CCL22Contribute to the recruitment of Tregs. rapt.com
Cancer-Associated Fibroblasts (CAFs) CCL17Can contribute to the immunosuppressive environment. mdpi.com

Detailed Mechanism of Treg Recruitment and Accumulation in the Tumor Microenvironment and its Interruption by FLX475

The recruitment of Tregs to the TME is a multi-step process orchestrated by the interaction between CCR4 on the surface of Tregs and its ligands, CCL17 and CCL22, which are abundant within the tumor. nih.govresearchgate.net This process begins with the production of CCL17 and CCL22 by tumor and stromal cells, creating a chemotactic gradient that attracts circulating CCR4+ Tregs. nih.gov

Upon entering the TME, these Tregs are retained and can expand in number, further contributing to the immunosuppressive milieu. skku.edu The high expression of CCR4 on the most potently suppressive Treg populations makes this axis a critical pathway for tumor immune evasion. acs.orgnih.gov

This compound functions as a competitive antagonist of CCR4. rapt.comtargetedonc.com By binding to the CCR4 receptor on Tregs, this compound prevents the binding of CCL17 and CCL22, thereby blocking the chemotactic signal that draws these immunosuppressive cells into the tumor. rapt.comimmuno-oncologynews.com This selective blockade of Treg migration into the TME is a key mechanism by which this compound reverses immunosuppression without causing systemic depletion of Tregs, which could lead to autoimmune side effects. rapt.com Preclinical studies have shown that this compound effectively inhibits Treg migration into tumors but not to peripheral tissues. rapt.comrapt.com

This compound-Mediated Reprogramming of the Tumor Microenvironment Transcriptome

The inhibition of Treg infiltration by this compound leads to significant alterations in the gene expression profile, or transcriptome, of the TME. researchgate.net By reducing the number of immunosuppressive Tregs, this compound shifts the balance within the TME towards a more pro-inflammatory and anti-tumor state.

Transcriptomic analyses of tumor biopsies from patients treated with this compound have revealed changes consistent with its mechanism of action. rapt.comresearchgate.net These changes include a decrease in gene signatures associated with Tregs. researchgate.net Furthermore, this compound monotherapy has been shown to alter the tumor transcriptome to a phenotype more closely resembling that of tumors that respond favorably to anti-PD-1/PD-L1 checkpoint inhibitors. researchgate.net This suggests that this compound can help to turn immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are more susceptible to immunotherapy. rapt.com

Transcriptomic ChangeImplication for TME
Downregulation of Treg-associated genes Reduction in immunosuppressive signals. researchgate.net
Upregulation of inflammatory and immune response pathways Enhancement of anti-tumor immunity. researchgate.net
Shift towards an anti-PD-1 responsive phenotype Potential to sensitize tumors to checkpoint inhibitor therapy. rapt.comresearchgate.net

Implications of CCR4 Antagonism for T Cell Infiltration and Activation within the Tumor Microenvironment

The primary consequence of this compound-mediated CCR4 antagonism is the enhanced infiltration and activation of effector T cells within the TME. rapt.com By blocking the entry of Tregs, the suppressive signals that normally dampen the activity of cytotoxic CD8+ T cells are diminished. nih.gov

Future Directions in Flx475 Research and Ccr4 Antagonism

Identification of Predictive Biomarkers for Response to CCR4 Antagonism in Research Models

A crucial aspect of advancing FLX475 therapy is the identification of predictive biomarkers to enable a precision medicine approach. This involves selecting patients who are most likely to benefit from treatment, thereby maximizing efficacy and minimizing unnecessary exposure to the drug. Preclinical and early clinical data have pointed towards several promising biomarker candidates.

One of the most significant findings is the association between Epstein-Barr Virus (EBV) status and response to this compound. firstwordpharma.com Preclinical data have demonstrated that EBV-positive (EBV+) tumors exhibit increased expression of the CCR4 ligands, CCL17 and CCL22. firstwordpharma.com This increased ligand expression is hypothesized to enhance the recruitment of regulatory T cells (Tregs) to the tumor microenvironment (TME). firstwordpharma.com Consequently, blocking this recruitment with this compound could be particularly effective in these tumors. firstwordpharma.com This has led to the belief that EBV+ tumors may be an ideal target for this compound, supporting a biomarker-driven patient selection strategy. firstwordpharma.com

Beyond viral status, the composition of the tumor microenvironment itself is a key area for biomarker discovery. Tumors characterized as "charged" — those with high levels of CCR4 ligands and a significant infiltration of both Tregs and cancer-fighting effector T cells — are expected to be particularly susceptible to this compound. immuno-oncologynews.com Analysis of tumor tissue from patients treated with this compound has shown a decrease in Treg populations and an increase in the distance between CD8+ effector T cells and Tregs within the TME, suggesting a favorable shift in the immune landscape. rapt.com Therefore, baseline measurements of Treg density and the expression of CCR4 ligands within the tumor could serve as predictive biomarkers.

Furthermore, peripheral blood analysis offers a less invasive method for biomarker identification. In patients receiving this compound monotherapy, a small but significant increase in the proportion of circulating Tregs has been observed, consistent with the mechanism of blocking their migration into the tumor. rapt.com Comprehensive immune profiling of peripheral blood using techniques like mass cytometry (CyTOF) could identify specific immune cell subsets or functional markers that correlate with clinical response. nih.govnih.govresearchgate.net For instance, studies in other immunotherapies have shown that baseline levels of memory T cell subsets and natural killer (NK) cell populations can predict response to anti-CTLA-4 and anti-PD-1 therapies, respectively, suggesting similar approaches could be fruitful for this compound. nih.govnih.gov

Biomarker CategoryPotential BiomarkerRationale
Viral Status Epstein-Barr Virus (EBV) positivityEBV+ tumors show increased expression of CCR4 ligands (CCL17, CCL22), potentially leading to greater Treg recruitment and susceptibility to this compound. firstwordpharma.com
Tumor Microenvironment High levels of CCR4 ligands (CCL17, CCL22)Indicates a tumor that is actively recruiting Tregs via the CCR4 pathway. immuno-oncologynews.com
High density of tumor-infiltrating TregsSuggests a highly immunosuppressive microenvironment that could be reversed by blocking Treg infiltration. rapt.comrapt.com
Ratio of effector T cells to TregsA low baseline ratio that increases with treatment could indicate a positive response. rapt.comascopubs.org
Peripheral Blood Proportion of circulating TregsAn increase may indicate successful blockade of their entry into the tumor. rapt.com
Specific immune cell subsets (e.g., memory T cells, NK cells)Comprehensive profiling may reveal peripheral immune signatures that correlate with anti-tumor activity. nih.govnih.gov

Advanced Preclinical Models for Deepening Mechanistic Understanding of this compound

To further elucidate the intricate mechanisms of this compound and CCR4 antagonism, researchers are moving beyond traditional preclinical models. Advanced in vitro and in vivo systems that more accurately recapitulate the human tumor microenvironment are essential for gaining deeper insights.

Humanized mouse models, which are immunodeficient mice engrafted with human immune cells, are invaluable for studying the human-specific interactions between this compound, immune cells, and tumors. nih.gov These models allow for the investigation of how this compound modulates the human immune response in a living system, providing a more relevant platform than conventional xenograft models in immunodeficient mice which lack a functional adaptive immune system. aacrjournals.orgmdpi.com

Three-dimensional (3D) organoid and spheroid cultures derived from patient tumors are another frontier in preclinical modeling. These in vitro systems better mimic the complex architecture and cell-cell interactions of a tumor compared to traditional 2D cell cultures. nih.gov Co-culturing patient-derived tumor organoids with immune cells from the same patient can create a personalized "tumor-in-a-dish" model. mdpi.com This allows for the detailed study of how this compound affects Treg migration and the subsequent activation of anti-tumor immunity in a patient-specific context.

Furthermore, microfluidic "organ-on-a-chip" models can simulate the dynamic environment of the TME, including blood flow and chemokine gradients. nih.gov These systems can be used to precisely study the process of Treg chemotaxis in response to CCR4 ligands and how this is inhibited by this compound in a highly controlled and observable manner. nih.gov Such models can provide critical data on the pharmacodynamics of the drug at the tissue level. nih.gov

Novel Combination Strategies and Therapeutic Modalities with this compound in Preclinical Investigations

Preclinical studies have consistently shown that this compound can enhance the anti-tumor effects of various immunotherapies, laying the groundwork for innovative combination strategies. firstwordpharma.com The primary rationale is that by blocking the infiltration of immunosuppressive Tregs into the tumor, this compound can create a more permissive environment for other anti-cancer agents to work effectively. rapt.com

The most explored combinations are with immune checkpoint inhibitors. This compound has demonstrated synergistic effects with anti-PD-L1 and anti-CTLA-4 antibodies in preclinical models. firstwordpharma.comrapt.com By reducing the Treg population within the tumor, this compound is thought to "unleash" the activity of effector T cells that are then further invigorated by checkpoint blockade. nih.gov This has led to ongoing clinical trials combining this compound with pembrolizumab (B1139204) (an anti-PD-1 antibody) and ipilimumab (an anti-CTLA-4 antibody). rapt.comcancernetwork.comresearchgate.net

Beyond checkpoint inhibitors, preclinical investigations are exploring combinations with other therapeutic modalities:

Adoptive Cell Therapies: this compound has the potential to enhance cell-based immunotherapies such as CAR-T cell therapy. firstwordpharma.com Treg accumulation in tumors is a known mechanism of resistance to CAR-T therapy; therefore, pre-treating with this compound to reduce Treg infiltration could improve the efficacy and durability of these treatments.

Cancer Vaccines: By creating a less immunosuppressive TME, this compound may augment the response to therapeutic cancer vaccines, which rely on generating a robust anti-tumor T cell response. firstwordpharma.comrapt.com

Immune Agonists: The anti-tumor effects of immune-stimulating agents, such as anti-4-1BB antibodies, have also been shown to be enhanced when combined with this compound in preclinical settings. firstwordpharma.com

Conventional Therapies: There is potential for synergy with conventional treatments like radiation and chemotherapy. rapt.com These therapies can induce immunogenic cell death, releasing tumor antigens and promoting an immune response, which could be amplified by the Treg-blocking effects of this compound. nih.gov

Combination ModalityRationale for Combination with this compoundPreclinical Evidence/Hypothesis
Immune Checkpoint Inhibitors (anti-PD-1/PD-L1, anti-CTLA-4) Reduce Treg-mediated immunosuppression, making tumors more susceptible to checkpoint blockade. rapt.comEnhanced anti-tumor effects observed in preclinical models. firstwordpharma.comrapt.com
Adoptive Cell Therapy (e.g., CAR-T) Overcome Treg-mediated resistance to CAR-T cell efficacy. firstwordpharma.comPotential to improve the persistence and function of engineered T cells.
Cancer Vaccines Create a more favorable microenvironment for vaccine-induced T cell responses. rapt.comHypothesized to increase the magnitude and quality of the anti-tumor immune response.
Immune Agonists (e.g., anti-4-1BB) Amplify the pro-inflammatory signals from immune-stimulating agents by removing a key brake (Tregs).Synergistic anti-tumor activity demonstrated in preclinical studies. firstwordpharma.com
Radiation/Chemotherapy Capitalize on the immunogenic cell death induced by conventional therapies in a less immunosuppressive TME. rapt.comnih.govPotential to turn a "cold" tumor "hot" and more responsive to immunotherapy.

Broader Applicability of CCR4 Antagonism Principles Beyond Current Research Focus

The role of CCR4 and its ligands in mediating the migration of specific immune cell subsets extends beyond oncology, suggesting a broader therapeutic potential for CCR4 antagonism. The principles learned from this compound research in cancer could be applied to other disease areas where CCR4-mediated cell trafficking is pathogenic.

Allergic inflammatory diseases are a prominent area of interest. rapt.com CCR4 is selectively expressed on Th2 cells, a subset of T helper cells that play a central role in the pathophysiology of allergic conditions like atopic dermatitis and asthma. rapt.comnih.gov The CCR4 ligands CCL17 and CCL22 are highly expressed in allergically-inflamed tissues, orchestrating the recruitment of these pathogenic Th2 cells. rapt.com Therefore, a CCR4 antagonist could block this recruitment and alleviate the inflammatory response. In fact, RAPT Therapeutics is developing a different CCR4 antagonist, RPT193, specifically for allergic inflammatory diseases, highlighting the applicability of this mechanism outside of oncology. rapt.com

The principle could also extend to other immune-mediated conditions. While Tregs are detrimental in the context of cancer, their function is crucial for maintaining self-tolerance and preventing autoimmunity. However, in certain contexts, the selective blockade of Treg migration to specific tissues could be therapeutically beneficial without causing systemic immune depletion. nih.gov This contrasts with antibody-based approaches like mogamulizumab, which depletes CCR4-expressing cells and can lead to severe skin-related adverse events, possibly due to the depletion of Tregs. nih.govnih.gov A small molecule antagonist like this compound, which reversibly inhibits migration without causing cell death, may offer a more nuanced and potentially safer approach for modulating immune responses in various pathological settings. firstwordpharma.comnih.gov

The ongoing research into this compound and CCR4 antagonism is not only refining a promising cancer therapy but also enriching our fundamental understanding of immune cell trafficking. The insights gained from identifying predictive biomarkers, utilizing advanced preclinical models, and exploring novel combination strategies will undoubtedly shape the future of this therapeutic class, with potential applications reaching far beyond the current focus on oncology.

Q & A

Q. What is the mechanistic basis of FLX475 in modulating anti-tumor immunity?

this compound is an oral CCR4 antagonist that inhibits the migration of regulatory T cells (Tregs) into the tumor microenvironment (TME) by blocking CCR4 binding to its ligands (CCL17/CCL22) . This prevents Treg-mediated immunosuppression, enhancing effector T cell activity. Preclinical studies use flow cytometry to quantify circulating Tregs (CD4+CD25+CD127-/low) and immunohistochemistry (IHC) to assess intratumoral CD8+/Foxp3+ ratios . These methods validate this compound’s ability to disrupt Treg trafficking without systemic depletion, preserving peripheral Treg function .

Q. What experimental models are used to evaluate this compound’s preclinical efficacy?

Key models include:

  • In vitro chemotaxis assays : Measure inhibition of CCL17/CCL22-induced Treg migration .
  • Syngeneic tumor models : Assess this compound’s impact on tumor growth and TME remodeling (e.g., increased Teff/Treg ratios) .
  • Humanized mouse models : Evaluate combination therapies with checkpoint inhibitors (e.g., pembrolizumab) .
    These models prioritize tumors with high CCR4 ligand expression (e.g., EBV+ cancers) to mimic "charged" TMEs .

Q. Why target CCR4 over other Treg modulation strategies?

CCR4 inhibition specifically blocks Treg migration into tumors without depleting systemic Tregs, minimizing autoimmune risks. Unlike anti-CCR4 antibodies (e.g., mogamulizumab), this compound preserves Treg homeostasis in healthy tissues, as shown in safety profiles from Phase 1/2 trials . This selectivity is validated via receptor occupancy assays in peripheral blood Tregs .

Advanced Research Questions

Q. How should researchers design trials to assess this compound’s synergy with PD-1 inhibitors?

  • Patient stratification : Enrich for tumors with high CCR4 ligand expression (e.g., EBV+ gastric cancer, NK/T cell lymphoma) using RNAseq or IHC .
  • Combination dosing : Optimize this compound (100 mg QD) and pembrolizumab (200 mg Q3W) based on pharmacokinetic (PK) data showing target receptor occupancy .
  • Biomarker endpoints : Track CD8+/Foxp3+ spatial distribution, transcriptomic shifts in immune pathways (e.g., IFN-γ response), and CCR4 ligand dynamics .

Q. How to resolve contradictions in clinical efficacy across tumor types?

EBV+ tumors (e.g., NK/T cell lymphoma) show higher response rates to this compound monotherapy (4/6 responders) compared to EBV- cohorts (e.g., 0% response in EBV- gastric cancer) . This discrepancy stems from elevated CCR4 ligand expression in EBV+ TMEs, as confirmed by RNAseq . Researchers should prioritize ligand quantification via qPCR or multiplex immunoassays during patient screening.

Q. What methodologies identify biomarkers predictive of this compound response?

  • Transcriptomic profiling : RNAseq of pre-treatment biopsies to detect immune-inflamed signatures (e.g., T cell receptor signaling) .
  • Immune deconvolution : Computational tools (e.g., CIBERSORT) to quantify Treg depletion in the TME post-treatment .
  • Peripheral monitoring : Flow cytometry of circulating Tregs (≥20% increase by Day 8 correlates with target engagement) .

Q. How does this compound alter the TME transcriptome compared to anti-PD-1 therapy?

this compound monotherapy induces transcriptomic profiles resembling anti-PD-1 responders, including upregulated cytotoxic T cell signatures (e.g., GZMB, PRF1) and downregulated Treg pathways (e.g., FOXP3, IL2RA) . Unlike anti-PD-1, this compound/pembrolizumab combinations prevent compensatory Treg recruitment, as shown by reduced CCL17/CCL22 in serial biopsies .

Q. What pharmacodynamic (PD) assays validate this compound’s mechanism of action?

  • Receptor occupancy (RO) assays : Confirm CCR4 blockade in peripheral Tregs via competitive binding studies .
  • Spatial IHC : Measure increased CD8+/Foxp3+ distances in tumor cores vs. stroma .
  • Cytokine profiling : ELISA-based detection of reduced TGF-β and IL-10 in serum .

Q. How to address safety concerns in this compound trial design?

  • Hepatic monitoring : Regular ALT/AST checks, given historical concerns with CCR4 inhibitors (e.g., RPT193 in atopic dermatitis) .
  • QT interval tracking : this compound-associated QT prolongation (Grade 1–2) requires ECG monitoring .
  • Dose escalation protocols : Phase 1 data support 100 mg QD as the maximum tolerated dose .

Q. What statistical approaches analyze this compound’s impact on survival endpoints?

  • Cox regression models : Adjust for baseline Treg density and CCR4 ligand status .
  • Landmark analysis : Compare progression-free survival (PFS) at 6 months between this compound monotherapy and combination arms .
  • Bayesian adaptive designs : Optimize cohort expansion in Phase 2 trials (e.g., EBV+ gastric cancer) .

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